1-(4-methoxybenzyl)-1H-indole-2,3-dione
Description
Contextualizing Indole (B1671886) and Isatin (B1672199) Derivatives as Privileged Scaffolds in Chemical Biology
The concept of "privileged scaffolds" is central to modern drug discovery and medicinal chemistry. First described in the late 1980s, the term refers to specific molecular frameworks that can serve as ligands for a diverse range of biological receptors. nih.govresearchgate.net These structures appear frequently in bioactive molecules and approved drugs, suggesting they possess drug-like properties and are well-tolerated biologically. scielo.brresearchgate.net The use of privileged scaffolds provides an efficient starting point for developing new therapeutic agents. rsc.org
Among the most recognized privileged structures are indole and its oxidized derivative, isatin (1H-indole-2,3-dione). ijpronline.commdpi.com The indole core, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of many natural products and pharmaceuticals. mdpi.com Isatin itself is a natural product found in plants of the Isatis genus and has been identified as a metabolic derivative in humans. researchgate.net
The versatility of the isatin scaffold is demonstrated by the wide array of biological activities its derivatives possess, including:
Anticancer mdpi.comdovepress.com
Antimicrobial ijpronline.com
Antiviral researchgate.net
Anti-inflammatory ijpronline.com
Anticonvulsant researchgate.net
This broad spectrum of activity underscores why isatin is considered a privileged scaffold, making it a highly attractive framework for the design and synthesis of novel bioactive compounds. ijpronline.comresearchgate.net
Significance of N-Substitution in 1H-Indole-2,3-dione Chemistry
The isatin molecule possesses several reactive sites that can be chemically modified, including the C3 carbonyl group and the nitrogen atom at the N-1 position. calstate.edu The modification at the nitrogen atom, known as N-substitution, is a particularly important strategy in medicinal chemistry for creating diverse libraries of isatin derivatives. nih.govresearchgate.net
Attaching different substituents to the nitrogen atom of the isatin core can significantly influence the resulting molecule's physicochemical properties and biological activity. nih.govnih.gov For instance, research has shown that N-alkylation (the addition of an alkyl group) can enhance the antibacterial activity of isatin derivatives. nih.gov Furthermore, N-substituted isatins are being explored for their potential as microtubule-destabilizing agents in cancer therapy, where the substituent on the nitrogen binds to the colchicine (B1669291) binding site on β-tubulin, leading to mitotic arrest in tumor cells. researchgate.net
In the case of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, the substituent is a 4-methoxybenzyl group. This specific modification exemplifies the N-substitution strategy, aiming to explore how this particular functional group modulates the inherent biological potential of the parent isatin scaffold. The synthesis of such N-substituted isatins can be achieved through various methods, including the oxidation of corresponding N-substituted indole derivatives. nih.gov This strategic modification is a key aspect of structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of the isatin core. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWAONYGMZFGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 1 4 Methoxybenzyl 1h Indole 2,3 Dione and Its Analogs
Direct Synthesis Strategies for 1-(4-methoxybenzyl)-1H-indole-2,3-dione
The most direct and common approach for the synthesis of this compound involves the substitution at the nitrogen atom of the isatin (B1672199) precursor. This is typically achieved through N-alkylation or N-benzylation reactions.
N-alkylation of isatin is a fundamental transformation that reduces the lability of the isatin nucleus towards basic conditions while preserving its inherent reactivity for further modifications nih.gov. The synthesis of this compound is achieved by reacting isatin with 4-methoxybenzyl chloride. This reaction is typically carried out by first generating the isatin anion with a base, followed by treatment with the alkylating agent nih.gov.
Commonly employed bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) nih.govnih.govresearchgate.net. The choice of base and solvent can significantly influence the reaction efficiency and yield. For instance, the use of K₂CO₃ in DMF is a widely adopted method for the N-alkylation of isatins ijoer.comnih.gov.
Microwave-assisted synthesis has emerged as a simple and efficient alternative to conventional heating for the N-alkylation of isatin nih.govnih.govresearchgate.net. This technique offers several advantages, including a remarkable reduction in reaction times, the use of less solvent, easier work-up procedures, and often, increased yields nih.govnih.govresearchgate.net. The optimal conditions for microwave-promoted N-alkylation of isatin often involve the use of K₂CO₃ or Cs₂CO₃ with a few drops of DMF or NMP nih.govnih.govresearchgate.net.
| Alkylating Agent | Base | Solvent | Method | Reaction Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Conventional Heating | Several hours | Good |
| Benzyl (B1604629) bromide | K₂CO₃ / TBAB | DMF | Conventional Heating | 12 hours | 90% |
| Substituted benzyl chlorides/bromides | K₂CO₃ | DMF | Conventional Heating (80°C) | 12 hours | 60-75% chalcogen.ro |
| Various alkyl/benzyl halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP | Microwave Irradiation | Minutes nih.govnih.govresearchgate.net | Moderate to high nih.govnih.govresearchgate.net |
Derivatization at the Isatin Ring System
The isatin scaffold, particularly the carbonyl group at the C3 position, is highly reactive and serves as a key site for a variety of chemical transformations. These modifications are instrumental in creating a diverse library of isatin-based compounds.
The electrophilic nature of the C3-carbonyl group of the isatin ring makes it susceptible to nucleophilic attack, leading to a wide array of derivatives.
Schiff bases, or imines, are readily formed by the condensation reaction between the C3-carbonyl group of an N-substituted isatin, such as this compound, and a primary amine. This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out in a suitable solvent like ethanol samipubco.com.
For example, the reaction of N-benzylisatin with p-anisidine (4-methoxyaniline) yields the corresponding Schiff base, 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one nih.gov. Similarly, various aromatic amines can be condensed with N-alkyl isatin derivatives to produce a range of N-alkyl-isatin-3-imino aromatic amine compounds nih.gov. The formation of the imine C=N double bond is a key structural feature of these derivatives nih.gov.
| N-Substituted Isatin | Amine | Catalyst | Solvent | Product |
|---|---|---|---|---|
| N-Benzylisatin | p-Anisidine | Not specified | Not specified | 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one nih.gov |
| N-Alkyl isatin derivatives | Aromatic amines | Not specified | Not specified | N-Alkyl-isatin-3-imino aromatic amines nih.gov |
| 1-(Substituted-benzyl)isatins | Nalidixic acid hydrazide | Glacial acetic acid | Ethanol | Schiff bases of nalidixic acid hydrazide chalcogen.ro |
Thiosemicarbazones are another important class of derivatives synthesized from the C3-carbonyl of isatin. These compounds are formed through the condensation reaction of an N-substituted isatin with a thiosemicarbazide or its derivatives. The reaction is typically carried out under reflux in a solvent like ethanol, often with a catalytic amount of acetic acid nih.gov.
The synthesis involves the reaction of an N-alkyl substituted isatin with thiocarbohydrazide in an acidic aqueous solution to yield N-alkylisatin-β-thiocarbohydrazones ijoer.com. A variety of thiosemicarbazone derivatives can be prepared by reacting N-(4-methoxybenzyl) thiosemicarbazide with different aldehydes and ketones mdpi.comnih.gov. These reactions highlight the versatility of the thiosemicarbazone formation from the isatin core.
The C3-carbonyl group of isatin is also a key reactant in the formation of spiro compounds, which are molecules containing two rings connected by a single common atom. These complex structures are often synthesized through multicomponent reactions or cycloaddition reactions.
One common strategy involves the Knoevenagel condensation of isatin with an active methylene (B1212753) compound, followed by a subsequent reaction to form the spirocyclic system. For instance, spiro[indole-pyrrolidine] derivatives can be synthesized from the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones (formed from the Knoevenagel condensation of isatin with malononitrile) with isothiocyanate derivatives.
Another approach involves the three-component reaction of an arylamine, isatin, and a 1,3-dione like cyclopentane-1,3-dione in acetic acid to produce novel spiro[dihydropyridine-oxindole] derivatives beilstein-journals.org. Furthermore, the reaction of isatin with azomethine ylides, generated in situ, is an efficient method for constructing various spirooxindole systems beilstein-journals.org. The synthesis of spiro[indoline-3,2'-thiazolidine]-2,4'-diones can be achieved through the microwave-assisted reaction of isatin-3-imines with thioglycolic acid nih.gov.
| Reactants | Reaction Type | Product |
|---|---|---|
| Isatin, Malononitrile, Rhodanine | Multicomponent reaction (Grindstone technique) | Spiro indole (B1671886) derivatives medcraveonline.com |
| Arylamine, Isatin, Cyclopentane-1,3-dione | Three-component reaction | Spiro[dihydropyridine-oxindoles] beilstein-journals.org |
| Isatin-3-imines, Thioglycolic acid | Microwave-assisted synthesis | Spiro[indoline-3,2'-thiazolidines] nih.gov |
| Isatins, Sarcosine, 3,5-bis(ylidene)-4-piperidones | Azomethine cycloaddition | Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines] nih.gov |
Modification of the Benzene (B151609) Moiety in the Indole-2,3-dione Core
The benzene ring of the this compound core is amenable to various chemical modifications, primarily through electrophilic aromatic substitution. The inherent electronic nature of the isatin nucleus, characterized by the two electron-withdrawing carbonyl groups at positions 2 and 3, deactivates the aromatic ring towards electrophilic attack. This deactivation preferentially directs incoming electrophiles to the C-5 and C-7 positions, which are meta to the deactivating C-7a-C-3a bond and para or ortho to the nitrogen atom, respectively.
Common electrophilic substitution reactions performed on the isatin core include nitration and halogenation.
Nitration : The treatment of isatin or its N-substituted analogs with a mixture of concentrated nitric acid and sulfuric acid typically results in the formation of the 5-nitro derivative. rjpbcs.comsemanticscholar.orgacs.orgwikipedia.org For instance, the nitration of isatin itself under these conditions yields 5-nitroisatin. rjpbcs.com The strong deactivating effect of the dicarbonyl system makes the reaction conditions crucial for achieving monosubstitution and preventing undesired side reactions.
Halogenation : The introduction of halogen atoms onto the benzene moiety is another key transformation. Chlorination of isatin can be achieved using reagents like N-chlorosuccinimide (NCS) or N-chlorosaccharin, typically leading to substitution at the C-5 position. rjpbcs.com Similarly, monohalogenation with N-halosuccinimides in the presence of silica gel at room temperature has been reported as an effective method. rjpbcs.com The position of halogenation can be influenced by the reaction conditions and the specific N-substituent present.
These modifications are pivotal for creating a library of analogs where the electronic properties of the indole core are systematically varied, which in turn can influence the biological activity of the resulting compounds.
| Reaction | Reagents and Conditions | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0-5°C | C-5 | 5-Nitroisatin | rjpbcs.comsemanticscholar.org |
| Chlorination | N-Chlorosaccharin, H₂SO₄, rt, 5 min | C-5 | 5-Chloroisatin | rjpbcs.com |
| Monohalogenation | N-Halosuccinimide, SiO₂, rt | - | Monohalogenated isatin | rjpbcs.com |
Construction of Fused Heterocyclic Systems from Indole-2,3-dione Precursors
The isatin scaffold is a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The reactivity of the C-3 carbonyl group, in particular, allows for a variety of condensation and cyclization reactions to build new rings onto the indole framework. These transformations are critical for accessing novel chemical space and generating compounds with unique three-dimensional structures.
One prominent strategy involves the reaction of N-substituted isatins with binucleophilic reagents, leading to the formation of fused polycyclic structures. For example, the reaction of isatins with 6-amino uracils and certain isoxazoles can lead to the regioselective synthesis of isoxazole-fused quinoline scaffolds. This transformation proceeds through a fascinating mechanism that involves the cleavage of the C2-N1 bond of the isatin ring followed by a ring expansion and annulation sequence. The nature of the substituent on the isatin nitrogen can influence the reaction pathway, determining whether ring-opening or other annulation reactions occur.
Another approach involves the Lewis base-mediated annulation of isatin-derived Morita-Baylis-Hillman (MBH) carbonates with ortho-substituted phenols, such as o-iminophenols or o-vinylphenols. This methodology provides straightforward access to dihydrobenzofuran and benzofuran scaffolds fused or spiro-linked to the oxindole core under mild, metal-free conditions. The reaction's outcome can be selectively tuned by varying the substituents on the isatin precursor.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing fused heterocyclic systems from isatin precursors. These reactions often proceed through cycloaddition pathways.
A key example is the hetero-Diels-Alder reaction, a [4+2] cycloaddition, where the isatin C-3 carbonyl group acts as a dienophile. N-substituted isatins can react with transient α-oxo-ortho-quinodimethanes, generated by the thermal cycloreversion of benzocyclobutenones. This reaction, conducted at elevated temperatures (e.g., 150 °C in m-xylene), yields 2-oxindole spirolactones. This process is highly efficient and tolerates a range of functional groups on both the isatin and the benzocyclobutenone partner.
Furthermore, Friedel-Crafts reactions represent another class of annulation. The Lewis acid-promoted Friedel-Crafts alkylation of electron-rich heterocycles like indoles and pyrroles with isatins at the C-3 position leads to the formation of 3-substituted 3-hydroxyoxindoles. rsc.orgnih.govchemrxiv.orgrsc.org While this is an addition reaction, subsequent cyclization can lead to fused systems. For instance, a Brønsted acid-catalyzed reaction between indolizines and N-substituted isatins in water has been shown to produce 3-hydroxy-3-indolizinyl-2-oxindoles, which are precursors to more complex fused structures. chemrxiv.orgrsc.org
| Reaction Type | Reactants | Key Conditions | Resulting Fused/Spiro System | Reference |
|---|---|---|---|---|
| Hetero-Diels-Alder [4+2] Cycloaddition | N-Benzyl isatin + Benzocyclobutenone | m-xylene, 150°C | 2-Oxindole spirolactone | - |
| Friedel-Crafts Alkylation | N-Methyl isatin + Indole | Diphenylphosphate (catalyst), SDS, Water | 3-Hydroxy-3-indolyl-2-oxindole | chemrxiv.org |
| Base-Mediated Annulation | Isatin-derived MBH carbonate + o-Iminophenol | Lewis base (e.g., DABCO) | Dihydrobenzofuran-oxindole | - |
Synthetic Routes to Analogs with Varied N-Substituents Beyond 4-Methoxybenzyl
The synthesis of isatin analogs with diverse N-substituents is fundamental for structure-activity relationship (SAR) studies. The acidic N-H proton of the isatin core (pKa ≈ 10) is readily removed by a base, generating a nucleophilic isatin anion that can react with various electrophiles. N-alkylation and N-benzylation are the most common modifications. nih.govscispace.comresearchgate.net
The standard procedure involves the reaction of isatin or a C5/C7-substituted isatin with an appropriate alkyl or benzyl halide in the presence of a base. Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of solvent is typically a polar aprotic one, such as N,N-dimethylformamide (DMF) or acetonitrile. The reaction conditions can be tailored to the reactivity of the specific halide used. For instance, more reactive halides like benzyl iodide or allyl bromide may react efficiently at room temperature, while less reactive ones might require heating.
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for N-alkylation. nih.gov This technique significantly reduces reaction times and often improves yields, using minimal solvent, which simplifies the work-up procedure. The best results under microwave conditions are often achieved using K₂CO₃ or Cs₂CO₃ with a few drops of DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov
This methodology allows for the introduction of a vast array of N-substituents, including simple alkyl chains, substituted benzyl groups, and chains bearing additional functional groups, thereby enabling the fine-tuning of the molecule's physicochemical properties.
| N-Substituent | Alkylating/Arylating Agent | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Methyl | Methyl iodide | K₂CO₃ | DMF | 80°C, 12h | scispace.com |
| Ethyl | Ethyl bromide | K₂CO₃ | DMF | 80°C, 12h | scispace.com |
| Benzyl | Benzyl chloride | K₂CO₃ / KI | Acetonitrile | Stirring | |
| Ethyl Acetate | Ethyl chloroacetate | Cs₂CO₃ | DMF | MW, 150W, 3 min | nih.gov |
| Propargyl | Propargyl bromide | K₂CO₃ | DMF | MW, 150W, 3 min | nih.gov |
Iv. Mechanistic Insights into the Biological Actions of 1 4 Methoxybenzyl 1h Indole 2,3 Dione Analogs
Elucidation of Molecular Targets and Pathways
The biological activity of the 1H-indole-2,3-dione scaffold is attributed to its ability to interact with various enzymes and cellular pathways. The privileged structure of isatin (B1672199) allows for derivatization at multiple positions, leading to compounds with tailored activities against specific biological targets. scispace.com
Cyclooxygenase (COX) Inhibition: Isatin and its derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. kne-publishing.com Studies have shown that certain isatin derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. nih.govpkheartjournal.com This inhibition leads to reduced production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), both of which are pro-inflammatory molecules. pkheartjournal.com The ability to inhibit COX-2, an enzyme often upregulated in inflammatory conditions and various cancers, positions isatin-based compounds as potential anti-inflammatory and antitumoral agents. nih.govnih.gov Recent research has focused on creating isatin-based hybrids that dually inhibit COX-2 and other cancer-related enzymes like phosphoinositide-3 kinase (PI3K). nih.gov While specific inhibitory data for 1-(4-methoxybenzyl)-1H-indole-2,3-dione against COX enzymes is not extensively detailed in the reviewed literature, the general findings for the isatin scaffold suggest this is a plausible mechanism of action.
Tubulin Polymerization Inhibition: The indole (B1671886) nucleus is a central feature in many compounds that inhibit tubulin polymerization, a critical process for cell division and a key target for anticancer drugs. nih.gov Isatins, as oxidized derivatives of indole, have been investigated for this activity. nih.gov Research on 5,7-dibromo-N-benzylisatin derivatives demonstrated that these compounds interfere with microtubule dynamics. nih.gov The isatin scaffold itself is recognized as a valuable starting point for developing tubulin inhibitors. scispace.com Although direct studies on this compound are limited, related structures containing an indole or benzo[b]thiophene core with methoxy-substituted aryl groups at key positions have been designed as tubulin polymerization inhibitors. google.com
The neuroactive properties of isatin suggest potential interactions with neurotransmitter receptors. While comprehensive receptor binding profiles for this compound are not widely available, studies on the parent compound, isatin, provide some insights. Isatin has been shown to modulate the glutamatergic system. Research indicates that isatin administration can significantly increase the release of the excitatory amino acid glutamate (B1630785) in the brain. This effect is believed to involve the activation of NMDA receptors, as NMDA receptor antagonists can reduce the neurochemical effects induced by isatin. This suggests that the isatin scaffold can interact with and influence glutamatergic pathways, although direct, high-affinity binding to glutamate receptors has not been fully characterized.
While the isatin scaffold is a cornerstone in the development of numerous anticancer agents, including kinase inhibitors, specific data detailing the direct modulation of the Epidermal Growth Factor Receptor (EGFR) or BRAF V600E pathways by this compound analogs is limited in the available literature. However, it is known that various isatin derivatives can inhibit protein kinases, which are crucial components of these oncogenic signaling cascades. scispace.com For instance, novel N-benzylisatin-aryl-hydrazones have been synthesized and compared with Gefitinib, an EGFR inhibitor, showing potent antiproliferative activity, suggesting a potential for interaction with such pathways. mdpi.com Further investigation is required to elucidate the precise impact of the 1-(4-methoxybenzyl) substituent on these specific targets.
Structure-Activity Relationship (SAR) Studies Pertaining to this compound Scaffold
Structure-activity relationship (SAR) studies are crucial for optimizing the isatin scaffold to enhance potency and selectivity. nih.gov Modifications at the N1 and C3 positions have been shown to be particularly impactful.
The nitrogen atom at position 1 of the isatin ring is a key site for chemical modification. SAR studies consistently reveal that the nature of the substituent at this position significantly influences biological activity. nih.gov
N-Alkylation and N-Benzylation: Protection or substitution of the N1-position is often associated with increased biological activity. nih.gov Specifically, the introduction of a benzyl (B1604629) group at the N1 position frequently leads to more active derivatives with enhanced antiproliferative and cytotoxic properties. nih.govnih.gov Studies comparing various N-substituted isatins have shown that N-benzyl derivatives can be more potent than their N-alkyl or unsubstituted counterparts. nih.gov For example, a study on isatin-indole hybrids found that compounds bearing an N-benzyl moiety on the isatin ring exhibited superior antiproliferative activity. nih.gov Similarly, the combination of a 1-benzyl group with other substitutions was found to improve cytotoxic activity against cancer cells. nih.gov This suggests that the 4-methoxybenzyl group in this compound is a critical feature for its biological profile.
Table 1: Effect of N1-Substituent on the Biological Activity of Isatin Analogs
The C3-carbonyl group of the isatin ring is a highly reactive site, making it a prime target for derivatization to generate diverse chemical libraries. nih.gov Modifications at this position, particularly the formation of hydrazones (Schiff bases), have proven to be a highly effective strategy for creating potent bioactive molecules. mdpi.comnih.gov
Table 2: Influence of C3-Hydrazone Derivatization on Anticancer Activity of Isatin Analogs
Effect of Benzene (B151609) Ring Substitutions on Pharmacological Mechanisms
Substituents on the benzene ring of the indole-2,3-dione nucleus play a critical role in determining the pharmacological profile of the resulting analogs. The nature, position, and electronic properties of these substituents can significantly alter the molecule's interaction with target enzymes and receptors. vedantu.com
Research into various substituted indole-2,3-diones has revealed distinct structure-activity relationships (SAR). For instance, in the context of aldehyde dehydrogenase (ALDH) inhibitors, substitutions on the indole-2,3-dione ring system critically influence isoenzyme selectivity. nih.gov Compounds with halogen substitutions at the 5-position of the indole ring generally demonstrate improved potency toward the ALDH2 isoenzyme. nih.gov Conversely, these same 5-bromo substitutions can decrease potency against the ALDH1A1 isoenzyme. nih.gov Furthermore, the introduction of a 5-chloro or 5-bromo group can severely diminish the inhibitory activity against ALDH3A1. nih.gov
The position of the substituent is as important as its identity. Studies on monoamine oxidase (MAO) inhibitors have shown that substitutions at the C-5 and C-6 positions of the isatin ring are preferable for enhancing inhibitory potency. nih.gov This is theorized to be because side chains at these positions can interact favorably with residues at the entrance of the enzyme's cavity, leading to more effective inhibition compared to the unsubstituted isatin. nih.gov Specifically, for benzyloxy-isatin derivatives, halogen substitution at the C-5 position tends to increase affinity for MAO-B, while substitution at the C-6 position enhances selectivity for MAO-B. nih.gov
The electronic nature of the substituent also has a profound impact. Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic, which can enhance its reactivity and interaction with certain biological targets. vedantu.com In contrast, electron-withdrawing groups (EWGs) decrease the ring's electron density, which can also be beneficial depending on the target interaction. researchgate.net For example, studies on MAO inhibition found that a hydroxyl group (an EDG) at the 5th, 6th, or 7th position led to increased activity compared to methyl-substituted (also an EDG) compounds. nih.gov
Table 1: Effect of Benzene Ring Substitutions on the Activity of Indole-2,3-dione Analogs
| Position of Substitution | Substituent | Observed Effect on Pharmacological Mechanism | Target/Activity | Reference |
|---|---|---|---|---|
| C-5 | Halogens (e.g., -Br, -Cl) | Improves potency toward ALDH2; reduces potency toward ALDH1A1 and ALDH3A1. | Aldehyde Dehydrogenase (ALDH) Inhibition | nih.gov |
| C-5 | Halogens on Benzyloxy Moiety | Increases affinity toward MAO-B. | Monoamine Oxidase (MAO) Inhibition | nih.gov |
| C-6 | Benzyloxy Moiety | Increases selectivity for MAO-B. | Monoamine Oxidase (MAO) Inhibition | nih.gov |
| C-5, C-6, or C-7 | Hydroxyl (-OH) | Showed increased activity compared to methyl (-CH3) substitution. | Monoamine Oxidase (MAO) Inhibition | nih.gov |
| C-5 | General | Considered preferable to C-6 substitution for increasing MAO inhibitory potency. | Monoamine Oxidase (MAO) Inhibition | nih.gov |
Computational Approaches in Rational Drug Design for this compound Derivatives
The development of novel therapeutic agents from the this compound scaffold is significantly accelerated by computational methods. nih.gov These in silico techniques allow for the rapid evaluation of large libraries of virtual compounds, predicting their biological activity and pharmacokinetic properties before committing to costly and time-consuming chemical synthesis. nih.gov By simulating how these molecules might behave, researchers can prioritize the most promising candidates for further development.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method calculates a scoring function, often expressed as binding energy (kcal/mol), to estimate the strength of the interaction. mdpi.com For derivatives of indole-2,3-dione, docking studies have been instrumental in elucidating binding modes with various enzymes, such as cyclooxygenases (COX), cyclin-dependent kinases (CDK2), and bacterial DNA gyrase. mdpi.comnih.govnih.govekb.eg
Docking analyses reveal crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For example, in a study of isatin-based Schiff bases as potential anti-arthritic agents targeting the COX-2 enzyme, compound 5c was shown to form hydrogen bonds with residues Trp286, Tyr337, and Tyr341, while also engaging in hydrophobic interactions within the binding pocket. nih.gov Similarly, new isoindole-1,3(2H)-dione derivatives targeting COX-2 were found to interact with Arg120 and Tyr355 via hydrogen bonds. mdpi.com
Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. ut.ac.irut.ac.ir MD simulations provide a dynamic view of the interactions, confirming whether the binding pose identified by docking is maintained in a more realistic, solvated environment. nih.gov For instance, MD simulations of isatin derivatives targeting CDK2 helped confirm the stability of hydrogen bond interactions with the LEU83 residue, a key feature for potent inhibition. nih.gov
Table 2: Representative Molecular Docking Results for Isatin/Indole Derivatives
| Compound Type | Target Protein (PDB ID) | Binding Energy / Docking Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Isatin-Hydrazone Derivative (VIIc) | COX-2 (3LN1) | -57.27 | Not specified | nih.gov |
| Isatin-Hydrazone Derivative (VIId) | COX-2 (3LN1) | -62.02 | Not specified | nih.gov |
| N-Benzyl-3-hydrazinecarbothioamide-indol (3a) | S. aureus DNA gyrase B | -7.6 kcal/mol | ASP81, GLU58, ILE86 | ekb.eg |
| Isatin-based Schiff base (5c) | COX-2 | -25.61 kcal/mol | Trp286, Tyr337, Tyr341 | nih.gov |
| Isatin Derivative (3f) | CDK2 | -7.9 kcal/mol | LEU83, ILE10 | nih.gov |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization
A promising biological activity profile is insufficient for a compound to become a successful drug; it must also possess favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) properties describe how a drug moves through and is processed by the body. researchgate.net Predicting these properties early in the drug discovery process is essential for lead optimization, helping to avoid costly late-stage failures. researchgate.net
In silico tools like QikProp and various online platforms (e.g., SwissADME, preADMET) are widely used to calculate the ADME profile of virtual compounds. researchgate.netresearchgate.net These programs predict a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. Key parameters include:
Lipophilicity (logP): Affects solubility and membrane permeability.
Aqueous Solubility (logS): Crucial for absorption.
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
Human Hepatotoxicity (H-HT): Assesses the risk of liver damage. nih.gov
Adherence to Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral bioavailability. researchgate.net
Studies on isatin-based derivatives frequently employ these predictive models. For example, ADME analysis of certain isatin-based Schiff bases predicted their potential for human hepatotoxicity. nih.gov In another study, newly synthesized isatin hydrazones were evaluated for their ADME properties, with predictions revealing that the compounds could be developed into effective anticancer therapeutics. researchgate.net These predictions guide medicinal chemists in modifying the lead structure—for instance, by altering substituents on the benzene ring—to improve the ADME profile while maintaining or enhancing biological activity. researchgate.net
Table 3: Predicted ADME/Toxicity Properties for Selected Isatin-Based Derivatives
| Compound Class | Property Predicted | Predicted Value/Outcome | Software/Method | Reference |
|---|---|---|---|---|
| Isatin-based Schiff base (3b) | Human Hepatotoxicity (Probability) | 0.974 (High) | pkCSM | nih.gov |
| Isatin-based Schiff base (5a) | Human Hepatotoxicity (Probability) | 0.975 (High) | pkCSM | nih.gov |
| Isatin-based Schiff base (5b) | Carcinogens (Probability) | 0.576 (Low) | pkCSM | nih.gov |
| Isatin-based Schiff base (5c) | Carcinogens (Probability) | 0.616 (Low) | pkCSM | nih.gov |
| Isatin Analogs (General) | ADME Properties | Analyzed for drug-likeness | Qikprop 2.5 (Schrodinger) | researchgate.net |
| Isatin Hydrazones | ADME Properties | Exhibited higher ADME values than Gefitinib | QikProp 3.5 (Schrodinger) | researchgate.net |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
